molecular formula C19H20N4O4 B2841549 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide CAS No. 2034438-60-1

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

Cat. No.: B2841549
CAS No.: 2034438-60-1
M. Wt: 368.393
InChI Key: BQRGVPBRUJDNSZ-HDJSIYSDSA-N
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Description

The compound contains an oxazol-2(3H)-one moiety, which plays a significant role in the fields of organic synthesis and drug development . The classical synthesis of oxazol-2(3H)-one derivatives requires high temperatures, metal catalysts, complex substrates, or multi-step reactions .


Synthesis Analysis

Oxazol-2(3H)-ones can be synthesized from readily available diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction in the absence of any catalyst and additive . This reaction is scalable, and the obtained products can be readily converted to other valuable aza-heterocyclic frameworks .

Scientific Research Applications

Novel Inhibitors of Mycobacterium Tuberculosis

A series of derivatives including "2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide" derivatives were designed and evaluated for their inhibition of Mycobacterium tuberculosis (MTB) enoyl-acyl carrier protein reductase (InhA), showcasing their potential as novel inhibitors against both drug-sensitive and drug-resistant MTB strains. These compounds, particularly one with significant in vitro activity and non-cytotoxicity at relevant concentrations, highlight the compound's role in addressing tuberculosis treatment challenges (Pedgaonkar et al., 2014).

Antimicrobial Activity

The compound's structural framework has been utilized to synthesize derivatives with potent antimicrobial activities. Research involving derivatives of pyrimidinones and oxazinones fused with thiophene rings using related starting materials demonstrated their effectiveness as antimicrobial agents, comparable to established drugs like streptomycin and fusidic acid, thus indicating its potential in developing new antimicrobial strategies (Hossan et al., 2012).

Radioligand Imaging with PET

In the realm of diagnostic imaging, derivatives of the compound have been explored for their use as selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET), illustrating its application in neuroimaging and the study of neuroinflammation (Dollé et al., 2008).

Synthesis of Novel Heterocycles

The compound serves as a key intermediate in the synthesis of novel heterocycles, demonstrating its versatility in organic synthesis. Studies have shown its application in creating new thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives with potential antitumor activities, thereby contributing to medicinal chemistry and drug discovery efforts (Albratty et al., 2017).

Insecticidal Assessment

Additionally, the compound's derivatives have been assessed for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis, indicating its potential application in agricultural pest management (Fadda et al., 2017).

Future Directions

The future directions for this compound would depend on its potential applications. Given the importance of oxazol-2(3H)-ones in organic synthesis and drug development , there could be interest in exploring its properties further.

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c24-17(12-23-15-4-1-2-5-16(15)27-19(23)25)22-13-6-8-14(9-7-13)26-18-20-10-3-11-21-18/h1-5,10-11,13-14H,6-9,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRGVPBRUJDNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CN2C3=CC=CC=C3OC2=O)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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